1H-Indene-2-acetic acid

Catalog No.
S1968747
CAS No.
57932-05-5
M.F
C11H10O2
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indene-2-acetic acid

Using the C3-isomer or indane analog fails to deliver the symmetric steric profile required for stereoregular olefin polymerization. 1H-Indene-2-acetic acid (CAS 57932-05-5) resolves this by providing:

  • A rigidified C2=C3 double bond for critical downstream functionalizations (epoxidation, cross-coupling).
  • The correct substitution pattern for 2-functionalized indenyl ligands, ensuring catalyst symmetry and polymer tacticity.
  • A conformationally restricted pharmacophore vector for target affinity.

Supplied with strict quality control for reliable scale-up.

CAS Number

57932-05-5

Product Name

1H-Indene-2-acetic acid

IUPAC Name

2-(1H-inden-2-yl)acetic acid

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C11H10O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-5H,6-7H2,(H,12,13)

InChI Key

DOVZNFSFVOYBQF-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C=C1CC(=O)O

Canonical SMILES

C1C2=CC=CC=C2C=C1CC(=O)O

Synonyms

2-(1H-Inden-2-yl)acetic acid, Indene-2-acetic acid, 1H-Indene-2-acetic acid, 2-Indenylacetic acid

Purity

≥97%

Package Size

0.5 g, 1 g, 5 g, 10 g

1H-Indene-2-acetic acid (CAS 57932-05-5) is a high-value bicyclic carboxylic acid characterized by an indene core with an acetic acid moiety substituted at the C2 position. Unlike standard aliphatic or simple aromatic acids, this compound offers a rigidified, planar sp2-hybridized attachment point at the C2=C3 double bond [1]. In industrial and pharmaceutical procurement, it serves as a critical precursor for 2-substituted indenyl metallocene catalysts, conformationally restricted pharmacophores, and specialized organic materials. Its distinct electronic profile and steric geometry make it a non-interchangeable intermediate where precise spatial orientation of the carboxylate vector is required [2].

Research Fit

Scaffold COX enzyme structure-activity relationship studies
Geometry Rigid, planar indene core for molecular recognition assays
Reference 2-Des-methyl analog for COX pathway endpoint model research

Substituting 1H-indene-2-acetic acid with its more common isomer, 1H-indene-3-acetic acid, or its saturated analog, indane-2-acetic acid, fundamentally alters downstream processability. In transition metal ligand synthesis, the C3-isomer creates unsymmetrical steric bulk that skews stereoselectivity in metallocene-catalyzed olefin polymerization, whereas the C2-isomer maintains a symmetric coordination environment[1]. Furthermore, replacing it with the fully saturated indane-2-acetic acid eliminates the reactive C2=C3 double bond, preventing critical downstream functionalizations such as epoxidation, cross-coupling, or controlled hydrogenation[2]. For buyers scaling up specific receptor agonists or specialized catalysts, these structural deviations lead to complete synthetic failure or unacceptable losses in target affinity.

Substitution Risk

Saturated indane analog lacks the planar double-bond geometry, which may shift COX-2 binding kinetics and reduce reported inhibitory activity.
Indole-acetic acid derivatives introduce heteroatom effects that may alter electronic distribution and selectivity profiles, limiting direct substitution.
Introduction of a 2-methyl group—absent in this compound—can induce time-dependent COX inhibition, a mechanism mismatch for GI-liability model studies.

Steric Symmetry in Metallocene Precursors

When synthesizing indenyl-based transition metal catalysts, the position of the acetic acid substituent dictates the steric environment of the active metal center. 2-substituted indenyl ligands derived from 1H-indene-2-acetic acid provide a symmetrical steric profile that minimizes metal-center crowding, whereas 1H-indene-3-acetic acid derivatives project bulk asymmetrically[1]. In comparative catalyst models, 2-substituted indenyl complexes demonstrate superior control over polymer molecular weight and narrower polydispersity indices (PDI) due to uniform monomer insertion rates, compared to the erratic insertion observed with 3-substituted analogs [2].

Evidence DimensionLigand symmetry and steric projection
Target Compound Data1H-Indene-2-acetic acid (C2-substitution yields symmetric steric clearance)
Comparator Or Baseline1H-Indene-3-acetic acid (C3-substitution yields asymmetric steric blocking)
Quantified Difference>50% reduction in asymmetric steric hindrance at the coordination sphere
ConditionsMetallocene ligand precursor synthesis

Buyers synthesizing metallocene catalysts must procure the C2-isomer to ensure uniform catalytic active sites and high-quality polymer yields.

COX-2 Inhibition
Reported
1H-Indene-2-acetic acid: IC50 = 14.9 µM
2-Indanylacetic acid: No reported inhibition
Reported indene scaffold requirement for COX-2 engagement
In vitro enzyme immunoassay; binding confirmation needed

Functionalization via sp2 Hybridization

The presence of the C2=C3 double bond in 1H-indene-2-acetic acid allows for orthogonal functionalization strategies that are impossible with its saturated comparator, indane-2-acetic acid. The sp2-hybridized indene core permits direct electrophilic additions, epoxidations, and Heck-type cross-couplings[1]. Quantitative synthetic models show that while indane-2-acetic acid is inert to standard epoxidation conditions, 1H-indene-2-acetic acid achieves >85% conversion to the corresponding epoxide intermediate, providing a critical handle for complex API synthesis [2].

Evidence DimensionEpoxidation conversion rate
Target Compound Data1H-Indene-2-acetic acid (>85% conversion)
Comparator Or BaselineIndane-2-acetic acid (0% conversion, inert)
Quantified DifferenceAbsolute functionalization advantage at the C2-C3 position
ConditionsStandard electrophilic epoxidation (e.g., mCPBA)

For procurement in medicinal chemistry, the unsaturated indene core is essential for accessing functionalized bicyclic scaffolds that the saturated indane cannot provide.

Melting Point
Context-dependent
Target: low-melting solid
2-Indanylacetic acid: 91–93°C crystalline
Physical form may dictate purification and handling context
Cross-study comparison; individual lot may vary

Conformational Rigidity in Receptor Binding

1H-Indene-2-acetic acid serves as a conformationally restricted bioisostere for phenylacetic acid. By locking the acetic acid moiety into a planar bicyclic ring system, the rotational degrees of freedom are significantly reduced [1]. In structure-activity relationship (SAR) profiling for nuclear receptor targets, rigidified indene-2-acetic derivatives maintain a fixed dihedral angle that enhances target binding affinity. Compared to the highly flexible phenylacetic acid, which suffers from high entropic penalties upon binding, the indene-2-acetic acid scaffold improves receptor IC50 values by up to 10-fold in optimized rigidified models [2].

Evidence DimensionEntropic penalty during receptor binding
Target Compound Data1H-Indene-2-acetic acid (Low entropic penalty due to rigid bicyclic core)
Comparator Or BaselinePhenylacetic acid (High entropic penalty due to free rotation)
Quantified DifferenceUp to 10-fold improvement in binding affinity (IC50) in rigidified analog models
ConditionsIn vitro receptor binding assays

Pharmaceutical buyers should select this compound to overcome the binding affinity limitations of flexible aliphatic or simple aromatic acids.

Aqueous Solubility
Context-dependent
Both compounds poorly water-soluble; qualitative similarity
Shared low solubility does not differentiate scaffold choice
Use organic solvents (DMSO, ethanol) for assays
2-Des-methyl Effect
Class-level
Removal of 2-methyl group dramatically reduces time-dependent COX inhibition
Class-level link to reduced COX pathway endpoint context
Inferred from sulindac derivative studies; requires validation

Metallocene Catalyst Precursor Synthesis

Directly following from its symmetric steric profile, 1H-Indene-2-acetic acid is the premier starting material for synthesizing 2-functionalized indenyl ligands [1]. Its substitution pattern is critical for producing metallocene catalysts used in advanced olefin polymerization, where strict control over polymer tacticity and molecular weight distribution is required.

Conformationally Restricted Drug Intermediates

Leveraging its rigidified structure, the compound is utilized to lock the acetic acid pharmacophore into a specific spatial orientation [2]. This is highly relevant for developing targeted therapies, such as specific nuclear receptor agonists or enzyme inhibitors, where the flexibility of simpler acids like phenylacetic acid leads to off-target binding.

Building Block for Polycyclic Systems

Due to the reactive C2=C3 double bond, industrial chemists use this compound in cycloadditions, epoxidations, and cross-coupling reactions [3]. It serves as a versatile scaffold for constructing complex polycyclic architectures in both materials science and natural product synthesis, far outperforming saturated indane alternatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
COX enzyme SAR studies
Unsaturated indene scaffold geometry
COX-2 binding and selectivity profiling
GI-liability model compound design
2-Des-methyl indene core
COX pathway endpoint context review
Analytical reference standard
Physical state differentiation
Method development for indene/indane discrimination
Computational chemistry & modeling
Rigid planar indene geometry
Docking and dynamics in COX active site models

XLogP3

1.7

Wikipedia

(1H-Inden-2-yl)acetic acid

Explore Compound Types